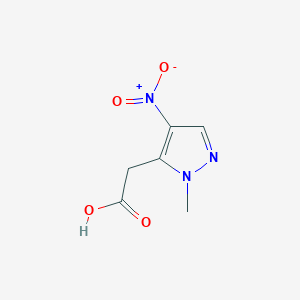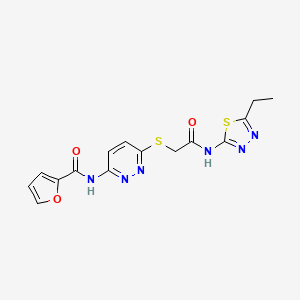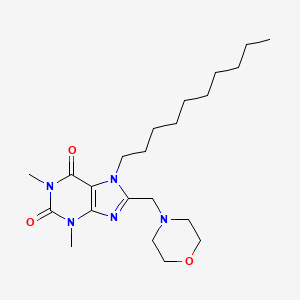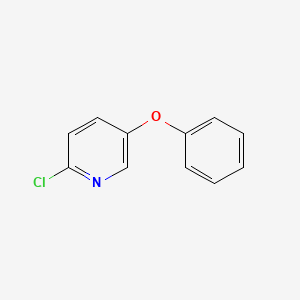![molecular formula C7H10ClFO2S B2703785 (2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride CAS No. 2253641-27-7](/img/structure/B2703785.png)
(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride: is an organofluorine compound characterized by the presence of a spirocyclic structure and a methanesulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a fluorinated cyclohexane derivative can be used as a starting material.
Introduction of the Methanesulfonyl Chloride Group: The methanesulfonyl chloride group can be introduced through a sulfonylation reaction. This involves reacting the spirocyclic intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride can undergo nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The spirocyclic structure can undergo addition reactions with electrophiles or nucleophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, or sulfonate thioesters can be formed.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: (2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure and reactivity make it a valuable building block in the design and synthesis of novel drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of advanced materials with specific properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of (2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to modify various biological targets, such as proteins or nucleic acids. This reactivity can be exploited in drug design to create molecules that selectively interact with specific molecular targets, thereby modulating their activity.
Comparison with Similar Compounds
(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonate: Similar structure but with a methanesulfonate group instead of methanesulfonyl chloride.
(2-Fluorospiro[2.3]hexan-5-yl)chloride: Lacks the methanesulfonyl group, making it less reactive in nucleophilic substitution reactions.
(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonamide:
Uniqueness: The presence of both the spirocyclic structure and the methanesulfonyl chloride group in (2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride imparts unique reactivity and versatility, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
(2-fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClFO2S/c8-12(10,11)4-5-1-7(2-5)3-6(7)9/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEDJCFUFVZBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate](/img/structure/B2703706.png)

![2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B2703708.png)





![Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2703716.png)
![1-(2-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703718.png)
![Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2703719.png)
![N-[1-(2-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2703720.png)
![Methyl 4-(2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2703723.png)

